Piperazine, 1-(4-(((5-((4-chlorophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)-4-phenyl-
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Overview
Description
BRN 5676269 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.
Preparation Methods
The synthesis of BRN 5676269 involves several steps, each requiring specific conditions and reagents. The most common synthetic route includes the reaction of precursor compounds under controlled temperatures and pressures. Industrial production methods often involve large-scale reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
BRN 5676269 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Scientific Research Applications
BRN 5676269 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and catalysis. In biology, it is employed in the study of biochemical pathways and molecular interactions. In medicine, it has potential therapeutic applications due to its bioactive properties. In industry, it is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of BRN 5676269 involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Properties
CAS No. |
104183-57-5 |
---|---|
Molecular Formula |
C28H25ClN4O2S2 |
Molecular Weight |
549.1 g/mol |
IUPAC Name |
(5E)-5-[(4-chlorophenyl)methylidene]-3-[[4-(4-phenylpiperazine-1-carbonyl)anilino]methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H25ClN4O2S2/c29-22-10-6-20(7-11-22)18-25-27(35)33(28(36)37-25)19-30-23-12-8-21(9-13-23)26(34)32-16-14-31(15-17-32)24-4-2-1-3-5-24/h1-13,18,30H,14-17,19H2/b25-18+ |
InChI Key |
FUPKCLIEEFKLDV-XIEYBQDHSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NCN4C(=O)/C(=C\C5=CC=C(C=C5)Cl)/SC4=S |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NCN4C(=O)C(=CC5=CC=C(C=C5)Cl)SC4=S |
Origin of Product |
United States |
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